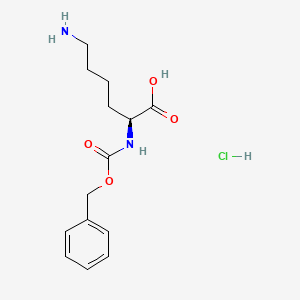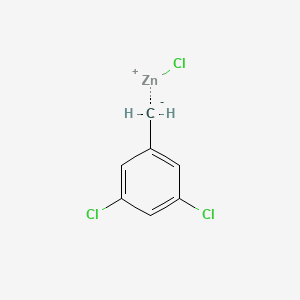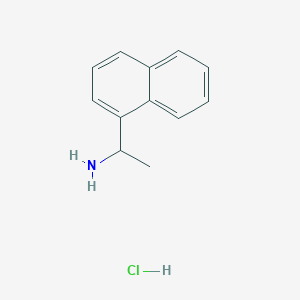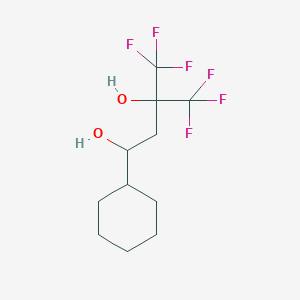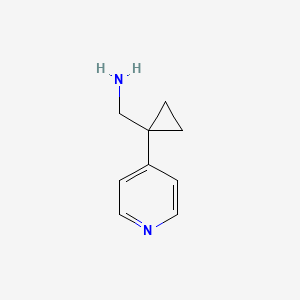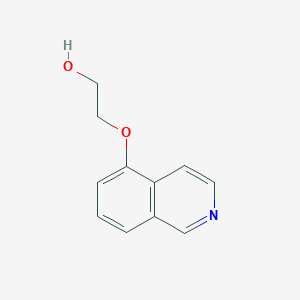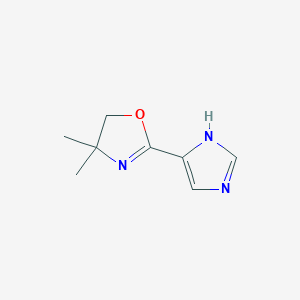
4-Chloro-6-(4-chlorophenyl)pyrimidine
概要
説明
“4-Chloro-6-(4-chlorophenyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, the nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .科学的研究の応用
Pharmaceutical Synthesis
Pyrimidine derivatives are commonly used as precursors in the synthesis of various pharmaceuticals. They can be modified to create compounds with potential antimicrobial, antitubercular , and anti-inflammatory activities.
Biological Activity
Research has shown that certain pyrimidine derivatives exhibit biological activities, which may include antiviral and antitumor effects . These properties make them valuable for further drug development.
Molecular Docking Studies
Pyrimidine compounds are often used in molecular docking studies to predict how a compound such as “4-Chloro-6-(4-chlorophenyl)pyrimidine” might interact with biological targets, which is crucial in the design of new drugs with specific actions .
Chemical Research
In chemical research, pyrimidine derivatives like “4-Chloro-6-(4-chlorophenyl)pyrimidine” are used to study chemical reactions and processes, such as Suzuki cross-coupling reactions , which are important in organic synthesis.
将来の方向性
特性
IUPAC Name |
4-chloro-6-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGXRJNEVAVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenyl)pyrimidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one](/img/structure/B1647846.png)

